![molecular formula C14H13Cl2N3O4 B2447986 2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 921586-18-7](/img/structure/B2447986.png)
2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenoxy group, an oxadiazole ring, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the dichlorophenoxy group: This step involves the nucleophilic substitution of a suitable dichlorophenol with an acylating agent.
Attachment of the tetrahydrofuran moiety: This can be accomplished through a cyclization reaction involving a suitable diol or epoxide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s chemical reactivity makes it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: This compound shares the dichlorophenoxy group but lacks the oxadiazole and tetrahydrofuran moieties.
N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: This compound contains the oxadiazole and tetrahydrofuran moieties but lacks the dichlorophenoxy group.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic derivative that incorporates a dichlorophenoxy moiety and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole scaffold is known for its diverse pharmacological properties, making it a valuable structure in drug design.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features:
- A dichlorophenoxy group which is known for its herbicidal properties.
- An oxadiazole ring that contributes to various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an antimicrobial and anticancer agent. Below are key findings from recent research:
Antimicrobial Activity
- Inhibition of Bacterial Growth : Studies have demonstrated that compounds with oxadiazole rings exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives similar to the target compound have shown effectiveness against Staphylococcus aureus and Escherichia coli.
- Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Activity
- Cell Line Studies : Research has indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the low micromolar range.
- Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Table 1: Biological Activities of Related Oxadiazole Compounds
Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
---|---|---|---|---|
Compound A | Antibacterial | E. coli | 15 | |
Compound B | Anticancer | MCF-7 (Breast Cancer) | 12 | |
Compound C | Antitubercular | M. tuberculosis | 8 |
Case Study 1: Antimicrobial Efficacy
A study conducted by Parikh et al. (2020) synthesized several oxadiazole derivatives and assessed their antibacterial properties. The results indicated that compounds with similar substituents to this compound showed promising activity against resistant bacterial strains.
Case Study 2: Anticancer Mechanisms
In a separate investigation, Villemagne et al. (2020) explored the anticancer potential of oxadiazole derivatives. Their findings suggested that certain compounds could effectively inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting angiogenesis.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4/c15-8-3-4-10(9(16)6-8)22-7-12(20)17-14-19-18-13(23-14)11-2-1-5-21-11/h3-4,6,11H,1-2,5,7H2,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAMWBQQFLAPBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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